molecular formula C12H16O2S B8329054 3-Cyclopentyloxy-4-methoxybenzenethiol

3-Cyclopentyloxy-4-methoxybenzenethiol

Cat. No. B8329054
M. Wt: 224.32 g/mol
InChI Key: GVNYEGMSYJDWNM-UHFFFAOYSA-N
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Patent
US06306873B1

Procedure details

A suspension of 3,3′-dicyclopentyloxy-4,4′-dimethoxyphenyldisulfide (15 g, Reference Example 3) and sodium borohydride (3.18 g) in anhydrous tetrahydrofuran (150 ml) at reflux was treated dropwise with anhydrous methanol (15 ml) over 1 hour. The cloudy yellow solution was stirred at reflux for 30 minutes then cooled to room temperature and stirring was continued for 18 hours. The reaction mixture was partitioned between hydrochloric acid (400 ml, 1N) and diethyl ether (400 ml). The aqueous layer was extracted three times with diethyl ether (200 ml). The combined organic phases were washed with hydrochloric acid (100 ml), then with water (100 ml) and then extracted three times with sodium hydroxide solution (200 ml, 0.2N) and once with water (200 ml). The combined aqueous extracts were acidified by addition of hydrochloric acid (1N) and then extracted five times with diethyl ether (200 ml). The combined ether extracts were washed with water (200 ml) then with brine (200 ml), then dried over magnesium sulphate and then evaporated to give the title compound (10.5 g) as a pale yellow oil. NMR (CDCl3): δ1.60 (m,2H), 1.80-2.00 (m,6H), 3.40 (s,1H), 3.80 (s,3H), 4.73 (m,1 H), 6.74 (d,1H), 6.88 (dd,2H). Mass spectrum (FAB): m/z 224 (M)+.
Name
3,3′-dicyclopentyloxy-4,4′-dimethoxyphenyldisulfide
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([S:15]C(CCCCC3C=CC=CC=3)CC(NO)=O)[CH:10]=[CH:11][C:12]=2[O:13][CH3:14])[CH2:5][CH2:4][CH2:3][CH2:2]1.[BH4-].[Na+].CO>O1CCCC1>[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([SH:15])[CH:10]=[CH:11][C:12]=2[O:13][CH3:14])[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:1.2|

Inputs

Step One
Name
3,3′-dicyclopentyloxy-4,4′-dimethoxyphenyldisulfide
Quantity
15 g
Type
reactant
Smiles
C1(CCCC1)OC=1C=C(C=CC1OC)SC(CC(=O)NO)CCCCC1=CC=CC=C1
Name
Quantity
3.18 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The cloudy yellow solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between hydrochloric acid (400 ml, 1N) and diethyl ether (400 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted three times with diethyl ether (200 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with hydrochloric acid (100 ml)
EXTRACTION
Type
EXTRACTION
Details
with water (100 ml) and then extracted three times with sodium hydroxide solution (200 ml, 0.2N)
ADDITION
Type
ADDITION
Details
The combined aqueous extracts were acidified by addition of hydrochloric acid (1N)
EXTRACTION
Type
EXTRACTION
Details
extracted five times with diethyl ether (200 ml)
WASH
Type
WASH
Details
The combined ether extracts were washed with water (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine (200 ml), then dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(CCCC1)OC=1C=C(C=CC1OC)S
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: CALCULATEDPERCENTYIELD 138.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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